3-Bromo-2-(bromomethyl)-1-benzofuran

Descripción general

Descripción

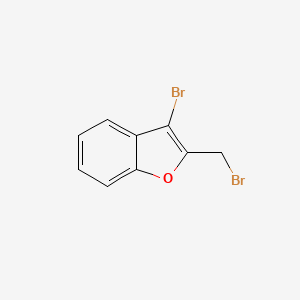

3-Bromo-2-(bromomethyl)-1-benzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two bromine atoms, one attached to the benzofuran ring and the other to a methyl group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(bromomethyl)-1-benzofuran typically involves the bromination of 2-(bromomethyl)-1-benzofuran. This can be achieved through the reaction of 2-(bromomethyl)-1-benzofuran with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be advantageous for scaling up the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-2-(bromomethyl)-1-benzofuran can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Reduction Reactions: Reduction can lead to the removal of bromine atoms.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.

Major Products

Substitution: Products include azido or cyano derivatives.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products include debrominated benzofuran derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

Research has shown that 3-Bromo-2-(bromomethyl)-1-benzofuran exhibits significant anticancer activity. The presence of bromine atoms enhances its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Studies indicate that halogenated benzofuran derivatives can effectively target various cancer cell lines, suggesting potential for development as anticancer agents .

Antimicrobial Activity

This compound has also demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. Its effectiveness in combating microbial infections positions it as a candidate for pharmaceutical development in antimicrobial therapies .

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It can participate in various chemical reactions, including nucleophilic substitutions, oxidations, and reductions. The compound's reactivity allows for the synthesis of complex organic molecules and natural products. Key reactions include:

- Nucleophilic Substitution : The bromine atoms can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of diverse derivatives.

- Oxidation : The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

- Reduction : Reduction of the bromomethyl group yields corresponding methyl derivatives.

Material Science

In material science, this compound is explored for its potential in developing novel materials with specific electronic or optical properties. The unique arrangement of bromine substituents contributes to its reactivity and may enhance the performance of materials in electronic applications .

Case Study 1: Anticancer Activity

A study published in Molecules highlighted the cytotoxic effects of halogenated benzofuran derivatives against various cancer cell lines. The research indicated that compounds similar to this compound could induce apoptosis and inhibit proliferation in cancer cells, suggesting their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research conducted on antimicrobial properties revealed that benzofuran derivatives exhibit significant activity against pathogenic microorganisms. This study demonstrated that this compound could effectively inhibit bacterial growth, underscoring its potential application in developing new antimicrobial drugs .

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-(bromomethyl)-1-benzofuran involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Bromo-1-benzofuran

- 3-Bromo-1-benzofuran

- 2-(Bromomethyl)-1-benzofuran

Uniqueness

3-Bromo-2-(bromomethyl)-1-benzofuran is unique due to the presence of two bromine atoms at specific positions on the benzofuran ring. This structural feature imparts distinct reactivity and properties compared to other benzofuran derivatives. The compound’s ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.

Actividad Biológica

3-Bromo-2-(bromomethyl)-1-benzofuran is a halogenated derivative of benzofuran that has garnered attention in pharmacological research due to its notable biological activities, particularly in the fields of oncology and antimicrobial studies. This compound features a unique molecular structure characterized by bromine substituents and a bromomethyl group, which significantly enhance its chemical reactivity and biological efficacy.

Chemical Structure and Properties

The structure of this compound consists of a fused benzene and furan ring, with bromine atoms positioned at specific sites that influence its biological properties. The presence of the bromomethyl group is particularly important as it contributes to the compound's reactivity and potential interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In various studies, halogenated benzofurans have shown promising results against different cancer cell lines:

- Selectivity Against Cancer Cells : One study demonstrated that derivatives of benzofuran, including this compound, induced apoptosis in leukemia cell lines such as K562 and MOLT-4, with IC50 values indicating potent activity (5.0 mM for K562) while sparing normal cells like HeLa and HUVEC .

- Mechanism of Action : The mechanism behind the anticancer effects involves the induction of apoptosis, which is a programmed cell death pathway crucial for eliminating cancerous cells. The brominated derivatives were found to enhance cytotoxicity in cancer cells while maintaining lower toxicity towards normal cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

- Antibacterial and Antifungal Effects : Studies have shown that benzofuran derivatives possess broad-spectrum antimicrobial properties. For instance, compounds derived from benzofuran have been tested against Gram-positive cocci and Gram-negative rods, exhibiting minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL against selected strains .

- Specific Activity Against Fungi : The compound has also been evaluated for antifungal activity, showing effectiveness against Candida species with MIC values around 100 μg/mL .

Comparative Analysis with Other Derivatives

To understand the unique biological profile of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromonaphtho[2,3-b]benzofuran | Contains a naphthalene core | Enhanced stability due to naphthalene fusion |

| 10-Bromonaphtho[2,1-b]benzofuran | Bromination at different positions | Potentially different biological activity |

| This compound | Specific arrangement of bromine | Enhanced reactivity and selective inhibition |

The structural differences among these compounds contribute to their varied biological activities. The specific arrangement of bromine substituents in this compound enhances its reactivity and selectivity towards certain biological targets compared to other derivatives.

Case Studies and Research Findings

Several key studies highlight the biological activity of this compound:

- Anticancer Study : A study focusing on the synthesis of benzofuran derivatives revealed that introducing bromine into the structure significantly increased cytotoxic potential against leukemia cells while reducing toxicity in non-cancerous cells .

- Antimicrobial Evaluation : Research on antimicrobial activities showed that various benzofuran derivatives displayed effective inhibition against a range of bacteria and fungi, reinforcing the therapeutic potential of halogenated compounds in treating infections .

Propiedades

IUPAC Name |

3-bromo-2-(bromomethyl)-1-benzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHABELRBPWGPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)CBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.